

Molibresib (I-BET-762/GSK525762A): A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

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Abstract: This guide provides a comprehensive technical overview of Molibresib (I-BET-762/GSK525762A), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Initially developed by GlaxoSmithKline, Molibresib has been investigated in numerous preclinical and clinical studies for its potential therapeutic applications in oncology and inflammatory diseases. This document consolidates key information on its mechanism of action, physicochemical properties, relevant experimental protocols, and sourcing for research purposes, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Epigenetic Frontier and BET Inhibition

The field of epigenetics has unveiled a new frontier in therapeutic intervention, moving beyond the genetic code to target the machinery that regulates gene expression. Among the key players in this regulatory landscape are "epigenetic readers," proteins that recognize and bind to post-translational modifications on histones, thereby influencing chromatin structure and gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that bind to acetylated lysine residues on histones.^[1] This interaction is pivotal for the recruitment of transcriptional machinery to the promoters and enhancers of key genes involved in cell proliferation, differentiation, and inflammation. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, most notably cancer.

Molibresib (also known as I-BET-762 and GSK525762A) emerged as a clinical candidate from a lead optimization program aimed at developing potent and selective inhibitors of the BET family.^[2] By mimicking the acetylated lysine residues, Molibresib competitively binds to the bromodomains of BET proteins, displacing them from chromatin and subsequently downregulating the transcription of critical oncogenes such as MYC.^{[1][2]} This guide will delve into the technical details of Molibresib, providing a foundational resource for its further investigation and potential therapeutic development.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of a compound's physical, chemical, and pharmacokinetic properties is fundamental to its development as a therapeutic agent. Molibresib is an orally bioavailable small molecule with characteristics that have enabled its progression through clinical trials.

Property	Value	Source
CAS Number	1260907-17-2	[2][3][4][5][6][7][8][9][10][11] [12][13]
Molecular Formula	C ₂₂ H ₂₂ ClN ₅ O ₂	[1][2][4][5][6][7][8][9][13][14]
Molecular Weight	423.90 g/mol	[1][2][3][4][5][8][9][10][13][14]
Appearance	Off-white to yellow solid/powder	[9][10][14]
Solubility	Soluble in DMSO and ethanol	[1][2][10]
Purity	≥98% (HPLC)	[2]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[7][14]
Oral Bioavailability	Yes	[2][15]
Half-life (t _{1/2})	3–7 hours (in humans)	[15][16]
Time to Maximum Plasma Concentration (T _{max})	~2 hours (in humans)	[15][16]

Mechanism of Action: Disrupting the Transcriptional Program

Molibresib exerts its biological effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This action disrupts the formation of essential chromatin complexes required for the expression of specific genes.

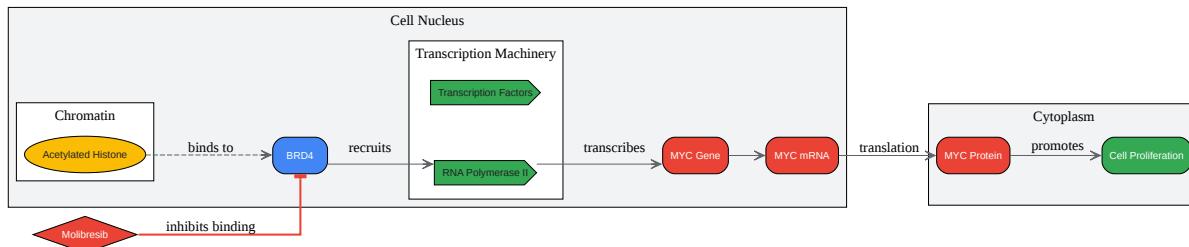
Binding Affinity and Potency

Molibresib demonstrates high affinity and potent inhibition of the BET family of proteins. It binds to the tandem bromodomains of BRD2, BRD3, and BRD4 with a dissociation constant (Kd) in the range of 50.5–61.3 nM.[2][3] In functional assays, it effectively displaces a tetra-acetylated histone H4 peptide from the BET bromodomains with an IC₅₀ of approximately 32.5–42.5 nM in a Fluorescence Resonance Energy Transfer (FRET) assay.[2][3][4]

Downstream Signaling Consequences

The primary consequence of BET inhibition by Molibresib is the downregulation of key transcriptional programs. One of the most well-characterized downstream targets is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[1] By displacing BRD4 from the MYC promoter and enhancer regions, Molibresib effectively suppresses its transcription. This leads to cell cycle arrest and induction of apoptosis in various cancer cell lines.[1]

Beyond MYC, Molibresib also modulates the expression of genes involved in inflammation. It has been shown to suppress the production of pro-inflammatory proteins by macrophages and confer protection against lipopolysaccharide-induced endotoxic shock in preclinical models.[3]



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Caption: Molibresib's mechanism of action in downregulating MYC expression.

Preclinical and Clinical Landscape

Molibresib has undergone extensive evaluation in both preclinical models and human clinical trials across a range of solid and hematologic malignancies.

Preclinical Activity

In preclinical studies, Molibresib has demonstrated anti-proliferative effects in various cancer cell lines, including those derived from multiple myeloma, prostate cancer, and NUT (Nuclear Protein in Testis) carcinoma.^{[4][15]} It has been shown to induce cell cycle arrest and apoptosis, and to reduce tumor burden in *in vivo* xenograft models.^[4] Furthermore, its anti-inflammatory properties have been demonstrated in models of sepsis and autoimmune disease.^[3]

Clinical Trials

Molibresib (GSK525762) has been investigated in several Phase I and II clinical trials.^{[15][16][17][18][19][20][21]} These studies have evaluated its safety, tolerability, pharmacokinetics, and

preliminary efficacy in patients with advanced solid tumors, including NUT carcinoma, and hematologic malignancies.[\[15\]](#)[\[16\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

The most common treatment-related adverse events observed in clinical trials include thrombocytopenia, fatigue, and gastrointestinal issues such as nausea, vomiting, and diarrhea. [\[15\]](#)[\[16\]](#)[\[18\]](#)[\[20\]](#) While demonstrating some clinical activity, particularly in NUT carcinoma, the overall response rates in broader cancer populations have been modest, suggesting that combination therapies may be a more effective strategy for leveraging the therapeutic potential of BET inhibitors like Molibresib.[\[20\]](#)[\[21\]](#)

Experimental Protocol: Cell Viability Assay

To assess the anti-proliferative effects of Molibresib in a laboratory setting, a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, can be employed. The following is a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of Molibresib in a cancer cell line.

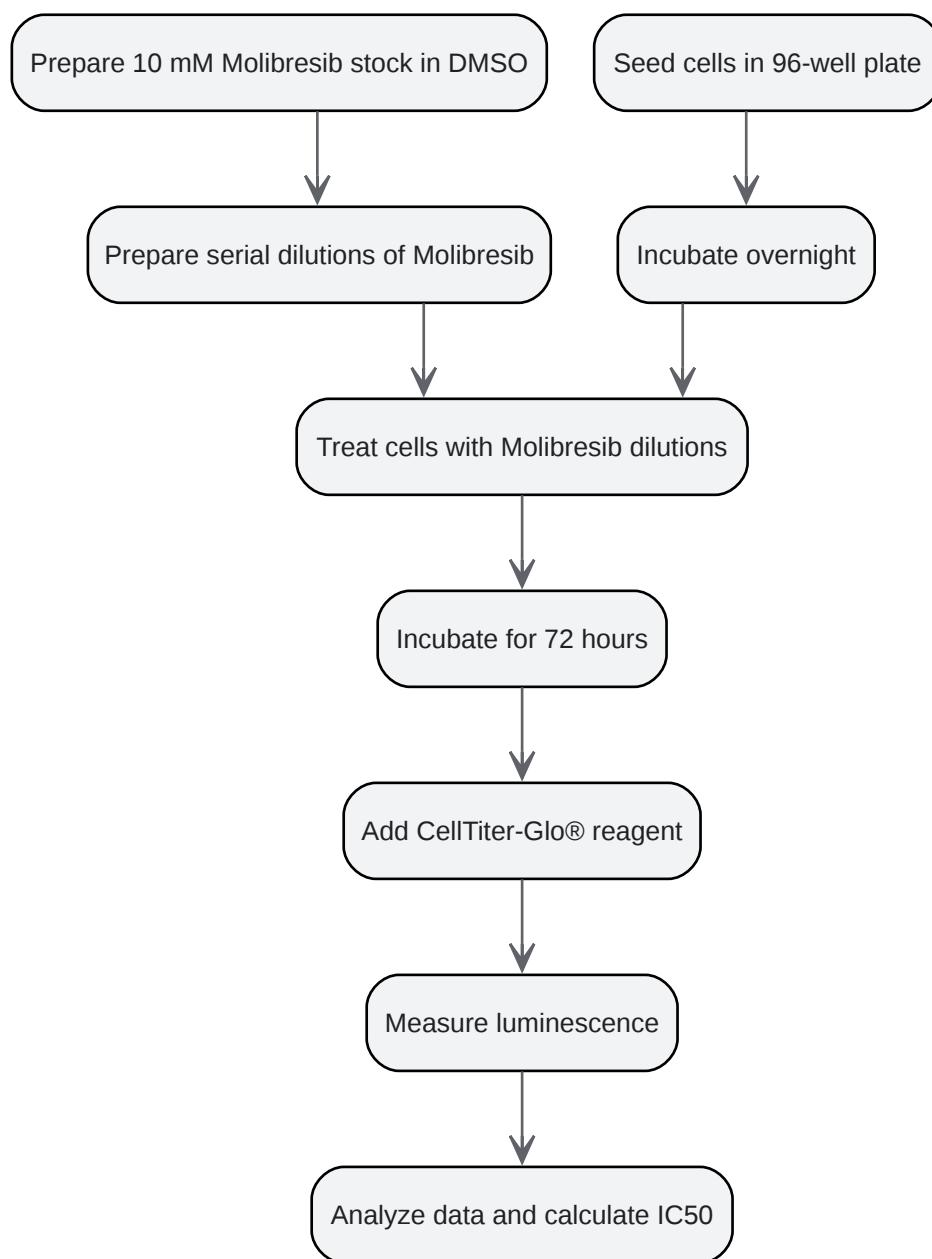
Materials:

- Cancer cell line of interest (e.g., a MYC-driven cell line)
- Complete cell culture medium
- Molibresib (I-BET-762)
- DMSO (for stock solution)
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)
- Luminometer

Procedure:

- Stock Solution Preparation: Prepare a 10 mM stock solution of Molibresib in DMSO. Store at -20°C.
- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
 - Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of Molibresib in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
 - Include a vehicle control (DMSO at the same final concentration as the highest Molibresib dose) and a no-cell control (medium only).
 - Carefully remove the medium from the wells and add 100 µL of the prepared Molibresib dilutions or controls.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 µL of the CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis:

- Subtract the average background luminescence (no-cell control) from all other measurements.
- Normalize the data to the vehicle control (set to 100% viability).
- Plot the normalized viability against the logarithm of the Molibresib concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC_{50} value.



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Caption: A generalized workflow for determining the IC₅₀ of Molibresib.

Suppliers of Research-Grade Molibresib

For research and development purposes, Molibresib can be sourced from various chemical suppliers. It is crucial to obtain a certificate of analysis to ensure the identity and purity of the compound.

Supplier	Product Name(s)	CAS Number
Selleck Chemicals	Molibresib (I-BET-762)	1260907-17-2
MedChemExpress	Molibresib (I-BET762; GSK525762)	1260907-17-2
Tocris Bioscience	I-BET 762	1260907-17-2
Cayman Chemical	I-BET762 (GSK525762A)	1260907-17-2
Sigma-Aldrich	I-BET762	1260907-17-2
TargetMol	Molibresib (I-BET 762, GSK525762)	1260907-17-2
BPS Bioscience	I-BET-762	1260907-17-2
Chemietek	I-BET762 (Molibresib) (GSK525762)	1260907-17-2
Cambridge Bioscience	Molibresib	1260907-17-2
Fisher Scientific	Selleck Chemical LLC Molibresib (I-BET-762)	1260907-17-2
P212121 Store	GSK525762	1260907-17-2
ChemicalBook	GSK 525762A	1260907-17-2

Conclusion and Future Directions

Molibresib (I-BET-762/GSK525762A) is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains. Its mechanism of action, centered on the disruption of key transcriptional programs, has established a strong rationale for its investigation in oncology and inflammatory diseases. While monotherapy has shown limited efficacy in broader patient populations, the preclinical and clinical data provide a solid foundation for exploring its use in combination with other targeted therapies or chemotherapy. The continued investigation of BET inhibitors like Molibresib will undoubtedly contribute to the advancement of epigenetic therapies and offer new hope for patients with difficult-to-treat diseases.

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References

- 1. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 2. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Molibresib - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Molibresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. Molibresib | I-BET-762 | GSK525762 | GSK525762A | 1260907-17-2 [medchemleader.com]
- 10. GSK 525762A | 1260907-17-2 [chemicalbook.com]
- 11. Selleck Chemical LLC Molibresib (I-BET-762) 10mg 1260907-17-2 GSK525762, | Fisher Scientific [fishersci.com]
- 12. store.p212121.com [store.p212121.com]
- 13. Molibresib - MedChem Express [bioscience.co.uk]
- 14. medchemexpress.com [medchemexpress.com]

- 15. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Molibresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
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